molecular formula C20H18N4O2 B14120191 N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1210775-08-8

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Katalognummer: B14120191
CAS-Nummer: 1210775-08-8
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: ZACQRCLHOSMIOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, a 1,3,4-oxadiazole ring, and a dimethylbenzyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole core can be synthesized via Fischer indole synthesis, while the 1,3,4-oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling the indole and oxadiazole intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using automated synthesis equipment, high-throughput screening of reaction conditions, and employing purification techniques like column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide stands out due to its unique combination of an indole core and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

1210775-08-8

Molekularformel

C20H18N4O2

Molekulargewicht

346.4 g/mol

IUPAC-Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-12-7-8-14(13(2)9-12)10-18-23-24-20(26-18)22-19(25)16-11-21-17-6-4-3-5-15(16)17/h3-9,11,21H,10H2,1-2H3,(H,22,24,25)

InChI-Schlüssel

ZACQRCLHOSMIOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.